molecular formula C14H32N4 B1213055 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane CAS No. 41203-22-9

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1213055
Key on ui cas rn: 41203-22-9
M. Wt: 256.43 g/mol
InChI Key: HRFJEOWVAGSJNW-UHFFFAOYSA-N
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Patent
US07906100B2

Procedure details

1.01 g tetraethylorthosilicate, 2.0 g deionized water, and 0.41 g germanium ethoxide were mixed together in a tared 23 mL Teflon liner. Then 0.42 g of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Strem Chemicals) was dissolved in the mixture. The Teflon container was then capped, sealed, and placed within an 23-mL steel Parr autoclave. The autoclave was allowed to remain at room temperature for 2 days during which time the TEOS and germanium ethoxide were allowed to hydrolyze. The Teflon cup was then removed from the autoclave and 0.13 g 50% HF was added and mixed to create a white viscous gel. The ethanol (formed from the hydrolysis of the TEOS and germanium oxide) and water were allowed to evaporate within a vented hood with flowing air over the course of 3-4 days. Sufficient water was added and mixed into the gel to bring the molar ratio H2O/(Si+Ge) to 7. The liner was then capped and placed within a Parr Steel autoclave reactor. The autoclave was then fixed in a rotating spit within an oven heated at 160° C. for 10 days. The solid products were recovered from the cooled reactor by vacuum filtration and washed with copious quantities of water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
germanium ethoxide
Quantity
0.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
germanium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[O-:14]CC.[Ge+2:17].[O-]CC.CN1CCCN(C)CCN(C)CCCN(C)CC1>O>[CH3:7][CH2:6][O:5][Si:4]([O:3][CH2:1][CH3:2])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[Ge:17]=[O:14] |f:1.2.3,^3:16,52|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Three
Name
germanium ethoxide
Quantity
0.41 g
Type
reactant
Smiles
[O-]CC.[Ge+2].[O-]CC
Step Four
Name
Teflon
Quantity
23 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.42 g
Type
reactant
Smiles
CN1CCN(CCCN(CCN(CCC1)C)C)C
Step Six
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Step Nine
Name
germanium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Ge+2].[O-]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The Teflon cup was then removed from the autoclave and 0.13 g 50% HF
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CCO[Si](OCC)(OCC)OCC
Name
Type
product
Smiles
[Ge]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07906100B2

Procedure details

1.01 g tetraethylorthosilicate, 2.0 g deionized water, and 0.41 g germanium ethoxide were mixed together in a tared 23 mL Teflon liner. Then 0.42 g of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Strem Chemicals) was dissolved in the mixture. The Teflon container was then capped, sealed, and placed within an 23-mL steel Parr autoclave. The autoclave was allowed to remain at room temperature for 2 days during which time the TEOS and germanium ethoxide were allowed to hydrolyze. The Teflon cup was then removed from the autoclave and 0.13 g 50% HF was added and mixed to create a white viscous gel. The ethanol (formed from the hydrolysis of the TEOS and germanium oxide) and water were allowed to evaporate within a vented hood with flowing air over the course of 3-4 days. Sufficient water was added and mixed into the gel to bring the molar ratio H2O/(Si+Ge) to 7. The liner was then capped and placed within a Parr Steel autoclave reactor. The autoclave was then fixed in a rotating spit within an oven heated at 160° C. for 10 days. The solid products were recovered from the cooled reactor by vacuum filtration and washed with copious quantities of water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
germanium ethoxide
Quantity
0.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
germanium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[O-:14]CC.[Ge+2:17].[O-]CC.CN1CCCN(C)CCN(C)CCCN(C)CC1>O>[CH3:7][CH2:6][O:5][Si:4]([O:3][CH2:1][CH3:2])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[Ge:17]=[O:14] |f:1.2.3,^3:16,52|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Three
Name
germanium ethoxide
Quantity
0.41 g
Type
reactant
Smiles
[O-]CC.[Ge+2].[O-]CC
Step Four
Name
Teflon
Quantity
23 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.42 g
Type
reactant
Smiles
CN1CCN(CCCN(CCN(CCC1)C)C)C
Step Six
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Step Nine
Name
germanium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Ge+2].[O-]CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The Teflon cup was then removed from the autoclave and 0.13 g 50% HF
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CCO[Si](OCC)(OCC)OCC
Name
Type
product
Smiles
[Ge]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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